Product packaging for 2-(2,3-Diethoxyphenyl)ethan-1-amine(Cat. No.:CAS No. 408353-03-7)

2-(2,3-Diethoxyphenyl)ethan-1-amine

Cat. No.: B13946851
CAS No.: 408353-03-7
M. Wt: 209.28 g/mol
InChI Key: MHEWMQOWDFYSHW-UHFFFAOYSA-N
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Description

2-(2,3-Diethoxyphenyl)ethan-1-amine, with the molecular formula C12H19NO2 , is a synthetic organic compound belonging to the phenethylamine class. This chemical structure serves as a key scaffold in medicinal chemistry and neuroscience research, particularly for investigating the structure-activity relationships (SAR) of serotonin receptor ligands . Phenethylamines with methoxy or ethoxy substitutions on the phenyl ring are extensively studied for their affinity towards various serotonin receptor subtypes (e.g., 5-HT2A) . While the specific pharmacological profile of this 2,3-diethoxy analogue is not fully detailed in public literature, its structure suggests it is a valuable intermediate for designing and synthesizing novel receptor agonists or antagonists . Researchers utilize such compounds to explore receptor function, signaling pathways, and to develop potential neuropharmacological tools . This product is intended for forensic analysis, chemical reference standard, and advanced synthetic chemistry applications. It is supplied as a high-purity material for use in a controlled laboratory environment. For Research Use Only. Not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19NO2 B13946851 2-(2,3-Diethoxyphenyl)ethan-1-amine CAS No. 408353-03-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

408353-03-7

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

2-(2,3-diethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO2/c1-3-14-11-7-5-6-10(8-9-13)12(11)15-4-2/h5-7H,3-4,8-9,13H2,1-2H3

InChI Key

MHEWMQOWDFYSHW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1OCC)CCN

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2,3 Diethoxyphenyl Ethan 1 Amine

Retrosynthetic Strategies and Precursor Derivations for 2-(2,3-Diethoxyphenyl)ethan-1-amine

Retrosynthetic analysis of this compound identifies several key disconnections and corresponding precursor molecules. The primary disconnection is at the C-N bond or the C-C bond of the ethylamine (B1201723) side chain, leading to precursors such as substituted phenylacetonitriles, phenylacetic acids, or nitrostyrenes.

A common and effective route to phenethylamines involves the reduction of a β-nitrostyrene derivative. This strategy begins with the condensation of a substituted benzaldehyde (B42025) with a nitroalkane, followed by reduction of the resulting nitroalkene.

For the target molecule, the synthesis would commence with 2,3-diethoxybenzaldehyde. This aldehyde undergoes a Henry condensation reaction with nitromethane (B149229), typically catalyzed by a base such as ammonium (B1175870) acetate (B1210297) or an amine, to yield 1,2-diethoxy-3-(2-nitroethenyl)benzene. mdma.ch This intermediate is then subjected to a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄) in an ethereal solvent, to simultaneously reduce both the nitro group and the carbon-carbon double bond, affording the final product, this compound. mdma.ch

Table 1: Reaction Steps for Synthesis via Nitro-Substituted Precursor

StepReactantsReagents/ConditionsProduct
12,3-Diethoxybenzaldehyde, NitromethaneBase (e.g., Ammonium Acetate)1,2-Diethoxy-3-(2-nitroethenyl)benzene
21,2-Diethoxy-3-(2-nitroethenyl)benzene1. LiAlH₄, Ether; 2. H₂OThis compound

Reductive amination is a highly versatile and widely used method for synthesizing amines from carbonyl compounds. nih.gov This process involves the reaction of an aldehyde or ketone with ammonia (B1221849) or an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgcengage.com.au

Two primary variants of this strategy can be envisioned for the synthesis of this compound:

From 2-(2,3-diethoxyphenyl)acetaldehyde: The aldehyde is treated with ammonia to form an intermediate imine. This imine is then reduced without isolation using a selective reducing agent like sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride, or through catalytic hydrogenation. libretexts.orgcengage.com.au

From (2,3-diethoxyphenyl)methyl ketone: While this would lead to a chiral product, reductive amination with ammonia and a reducing agent would yield the racemic α-methylbenzylamine analog. A direct route to the target compound would involve a different starting ketone.

The operational simplicity and the wide availability of reducing agents make reductive amination a cornerstone in amine synthesis. nih.govorganic-chemistry.org The reaction tolerates a wide range of functional groups, enhancing its applicability in complex syntheses. organic-chemistry.org

The reduction of a nitrile group provides a direct pathway to primary amines. This route involves the preparation of 2-(2,3-diethoxyphenyl)acetonitrile as the key intermediate. This nitrile can be synthesized from 2,3-diethoxybenzyl halide (chloride or bromide) via nucleophilic substitution with a cyanide salt, such as sodium cyanide (NaCN).

Once the 2-(2,3-diethoxyphenyl)acetonitrile is obtained, it can be reduced to the target primary amine. Potent reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. cengage.com.au Alternatively, catalytic hydrogenation over catalysts such as Raney nickel or rhodium can also be employed. This method is advantageous as it adds a carbon atom to the starting benzyl (B1604629) halide, effectively elongating the carbon chain while introducing the amine functionality. cengage.com.au

Stereoselective Synthesis of this compound and Chiral Analogs

Creating stereochemically pure amines is of paramount importance, particularly in the pharmaceutical industry where the biological activity of enantiomers can differ significantly. tcichemicals.com Asymmetric synthesis of chiral amines related to this compound can be achieved using chiral auxiliaries or asymmetric catalysis.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com

A potential strategy for an asymmetric synthesis could involve a chiral auxiliary-guided reaction. For instance, a chiral oxazolidinone, such as those developed by Evans, could be acylated with 2,3-diethoxyphenylacetic acid. researchgate.net The resulting N-acyl oxazolidinone could then undergo further transformations where the auxiliary directs the stereochemistry of subsequent bond formations.

Another powerful approach involves the use of pseudoephedrine or the less-regulated pseudoephenamine as a chiral auxiliary. wikipedia.orgharvard.edu When reacted with a carboxylic acid, they form an amide. Deprotonation followed by reaction with an electrophile allows for the formation of new stereocenters with high diastereoselectivity, guided by the chiral scaffold. wikipedia.orgharvard.edu

Asymmetric catalysis offers a more atom-economical alternative. For example, the asymmetric reduction of an enamine or imine derived from a prochiral ketone, (2,3-diethoxyphenyl)methyl ketone, using a chiral catalyst (e.g., a chiral borane (B79455) or a transition metal complex with a chiral ligand) could produce the corresponding chiral amine with high enantioselectivity. organic-chemistry.org

Table 2: Examples of Chiral Auxiliaries for Asymmetric Amine Synthesis

Chiral AuxiliaryType/ClassKey Feature
Evans OxazolidinonesOxazolidinoneExcellent for stereoselective aldol, alkylation, and acylation reactions. researchgate.net
PseudoephedrineAmino AlcoholDirects diastereoselective alkylation of derived amides. wikipedia.org
PseudoephenamineAmino AlcoholA practical alternative to pseudoephedrine with high diastereoselectivity. harvard.edu
SAMP/RAMPHydrazoneUsed for asymmetric α-alkylation of aldehydes and ketones.
tert-ButanesulfinamideSulfinamideReacts with aldehydes/ketones to form sulfinylimines, which are then reduced stereoselectively. tcichemicals.com

Once a stereoselective synthesis is performed, it is crucial to determine the enantiomeric excess (e.e.), which measures the purity of the obtained enantiomer. Several analytical techniques are available for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. researchgate.net The racemic mixture is passed through a column containing a chiral stationary phase. The two enantiomers interact differently with the chiral phase, leading to different retention times and thus separation. The relative area of the peaks in the chromatogram corresponds to the ratio of the enantiomers.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs): In this technique, the chiral amine is reacted with a chiral derivatizing agent to form a pair of diastereomers. cam.ac.uk Since diastereomers have different physical properties, their signals in the NMR spectrum (e.g., ¹H, ¹³C, or ³¹P) will be distinct and appear at different chemical shifts. cam.ac.uk The enantiomeric excess can be calculated by integrating the signals corresponding to each diastereomer. cam.ac.uk Inorganic phosphazane-based CDAs have emerged as effective and inexpensive alternatives to traditional organic CDAs. cam.ac.uk

Fluorescence-Based Assays: Novel methods using supramolecular self-assembly can also determine the e.e. of chiral amines. For instance, a chiral amine can be reacted with 2-formylphenylboronic acid and a chiral diol to form two fluorescent diastereomeric iminoboronates. nih.gov The difference in fluorescence intensity between the two diastereomers allows for a rapid and accurate calculation of the enantiomeric excess. nih.gov

Green Chemistry and Sustainable Synthetic Pathways for this compound

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of phenethylamines and their derivatives. The goal is to minimize environmental impact by using less hazardous reagents, employing renewable resources, and designing more efficient reactions. Sustainable pathways for this compound focus on catalytic methods, biocatalysis, and process intensification through flow chemistry.

Catalytic Hydrogenation and Transfer Hydrogenation Methods

Catalytic hydrogenation is a cornerstone for the synthesis of phenethylamines, typically involving the reduction of a nitrile or nitro group. For this compound, a primary route is the reduction of (2,3-diethoxyphenyl)acetonitrile.

Catalytic Hydrogenation: This process commonly utilizes heterogeneous catalysts and molecular hydrogen (H₂). Catalysts such as Palladium on carbon (Pd/C), Raney Nickel, and Platinum-based catalysts are effective for the reduction of nitriles to primary amines. orgsyn.orgillinois.edu The reaction is typically carried out in a suitable solvent under controlled temperature and pressure. google.com The presence of ammonia is sometimes used to suppress the formation of secondary amine byproducts. orgsyn.org

Transfer Hydrogenation: As an alternative to using pressurized hydrogen gas, transfer hydrogenation employs a donor molecule to provide the hydrogen. This method is often considered safer and operationally simpler. Formic acid and its salts (like ammonium formate) are common hydrogen donors. researchgate.net Ruthenium (Ru) and Iron (Fe) complexes are prominent catalysts for this transformation, capable of efficiently reducing amides and other functional groups to amines. researchgate.netnih.gov For instance, Ru(II)/TsDPEN complexes have demonstrated excellent activity in the asymmetric transfer hydrogenation of ketones, a principle that extends to the synthesis of chiral amines. rsc.org

Method Catalyst System Hydrogen Source Substrate Example Key Findings & Advantages Reference
Catalytic Hydrogenation10% Palladium-on-CarbonH₂ Gas (5-25 psig)Oxazolidinone precursorHigh yield (98%); reaction at ambient temperature; can be run without acid or base. google.com
Catalytic HydrogenationRaney-NickelH₂ in liquid NH₃Benzyl CyanidePresence of ammonia reduces secondary amine formation. orgsyn.org
Transfer Hydrogenation[Ru(2-methylallyl)₂(COD)] / triphosFormic Acid/Triethylamine (B128534)N-Aryl AcetamidesHigh yields (73-93%) and excellent selectivity for the C-O bond cleavage; tolerates various functional groups. researchgate.net
Asymmetric Transfer HydrogenationIron(II) based complexIsopropanolIminesProvides access to enantioenriched amines in very high yield and enantiopurity. nih.gov

Biocatalytic Approaches in Phenethylamine (B48288) Synthesis

Biocatalysis leverages enzymes to perform chemical transformations, offering exceptional selectivity and mild reaction conditions. nih.gov For phenethylamine synthesis, enzymes such as transaminases, lyases, and reductases are of significant interest.

Enzymes can offer superior regio-, stereo-, and enantioselectivity, which is crucial for producing specific isomers of pharmacologically active compounds. nih.gov For example, a biocatalytic method using a double enzymatic resolution has been developed to produce enantiomerically pure β-methyl-phenylethylamines. peers.international While direct biocatalytic routes to this compound are not extensively documented, the principles are applicable. Enzymes like McbA from Marinactinospora thermotolerans show broad substrate acceptance for various amines related to phenylethylamine, suggesting that engineered enzymes could be developed for this specific target. nih.gov The use of whole-cell biocatalysts or isolated enzymes avoids toxic reagents and harsh conditions associated with traditional chemical synthesis. nih.gov

Flow Chemistry Applications in Process Intensification

Flow chemistry, or continuous flow processing, is a modern approach to chemical synthesis that offers significant advantages in safety, efficiency, and scalability over traditional batch methods. europa.eu A typical flow system consists of pumps to deliver reagents, a reactor (often a microreactor or packed bed), a pressure regulator, and a collection vessel. europa.eu

This technology is particularly well-suited for hazardous reactions like hydrogenations or nitrations because the small reaction volume at any given time minimizes risk. europa.eu It allows for precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields and selectivity. mdpi.com For the synthesis of this compound via hydrogenation, a flow process could involve pumping a solution of the precursor (e.g., (2,3-diethoxyphenyl)acetonitrile) and a solvent through a heated cartridge packed with a heterogeneous catalyst (e.g., Pt/C) under a stream of hydrogen. mdpi.com This setup enables rapid heat dissipation, enhanced mass transfer, and the potential for automated, continuous production.

Parameter Batch Processing Flow Chemistry Reference
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Enhanced safety due to small reactor volume and superior heat transfer. europa.eu
Process Control Difficult to precisely control temperature and mixing in large vessels.Precise control over temperature, pressure, and residence time. mdpi.com
Scalability Scaling up can be complex and may require re-optimization.Scaled by running the system for longer durations ("scale-out"). europa.eu
Efficiency Can lead to lower yields and more byproducts due to lack of homogeneity.Often results in higher yields, better selectivity, and faster reactions. mdpi.comthieme-connect.de

Optimization of Reaction Parameters and Scale-Up Considerations

Optimizing reaction conditions is critical for developing a robust and economically viable synthetic process. For the synthesis of this compound, key parameters include the choice of solvent, reaction temperature, and pressure.

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, catalyst activity, and reaction rates. In phenethylamine synthesis, polar solvents can significantly accelerate reaction rates. researchgate.net For instance, in the reaction of phenethylamine with methyl acrylate, switching the solvent from chloroform (B151607) to methanol (B129727) resulted in a considerable rate increase. researchgate.net

Computational studies have shown that in the absence of a solvent, phenethylamines tend to adopt a folded conformation due to favorable interactions between the amino group and the aromatic ring. acs.org The presence of a solvent, particularly a polar one like water, can alter these conformational preferences, which in turn affects reactivity and selectivity. acs.org

Solvent Dielectric Constant (ε) Effect on a Model Phenethylamine Reaction Reference
Chloroform4.81Moderate reaction rate (e.g., 15 hours to completion). researchgate.net
Dioxane2.21Slower reaction rate (e.g., 8 hours to completion at reflux). researchgate.net
Methanol32.63Significantly increased reaction rate (e.g., 3 hours to completion). researchgate.net
2-MeTHF~7.6 (less polar)Considered a "green" solvent; improved overall yield and simplified workup in related syntheses. mdpi.com
CPME~4.7 (less polar)"Green" solvent alternative; improved yield and reduced waste in related syntheses. mdpi.com

Temperature and Pressure Influence on Yield and Purity

Temperature and pressure are fundamental parameters, especially in catalytic hydrogenations. The reduction of precursors to phenethylamines is often conducted at or near ambient temperature (20-25 °C) to maximize selectivity and prevent over-reduction or side reactions. google.com However, some transformations may require elevated temperatures to proceed at a reasonable rate; for example, the reduction of phenylacetamide with zinc borohydride (B1222165) is conducted at 90-96 °C. google.com

In catalytic hydrogenations using H₂ gas, pressure is a critical variable. Reactions are frequently run at pressures slightly above atmospheric (e.g., 5-25 psig) to ensure sufficient hydrogen availability for the catalyst, driving the reaction to completion. google.com The optimal pressure depends on the specific substrate, catalyst, and reactor setup. Careful control of both temperature and pressure is essential to achieve high conversion, yield, and purity of the final this compound product, minimizing the formation of impurities that would complicate downstream purification.

Parameter Condition Observed Effect on Hydrogenation Reference
Temperature20-25 °CStandard condition for high selectivity in Pd/C catalyzed hydrogenations. google.com
Temperature90-96 °CRequired for the reduction of certain amides to amines. google.com
Pressure5-10 psigSufficient for hydrogenation of an oxazolidinone precursor with Pd/C. google.com
Pressure20-25 psigUsed for complete hydrogenation, ensuring no starting material remains. google.com

Chemical Reactivity and Transformative Chemistry of 2 2,3 Diethoxyphenyl Ethan 1 Amine

Functionalization of the Primary Amine Moiety

The primary amine group is a key site for a variety of chemical modifications, including acylation, sulfonylation, alkylation, and the formation of imines.

Acylation and Sulfonylation Reactions

The primary amine of 2-(2,3-diethoxyphenyl)ethan-1-amine readily undergoes acylation with acylating agents such as acyl chlorides or anhydrides to form corresponding amides. For instance, the reaction with 2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride in the presence of triethylamine (B128534) yields (±)-N-(1,2-Bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide. mdpi.com This transformation is a common strategy to introduce a wide array of substituents onto the nitrogen atom, thereby modifying the compound's properties. A series of acyl derivatives of the related compound 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their biological activities. nih.gov

Similarly, sulfonylation reactions with sulfonyl chlorides in the presence of a base lead to the formation of sulfonamides. These reactions are crucial for the synthesis of various compounds, including sulfa drugs, through electrophilic aromatic substitution pathways. wku.edu

Table 1: Examples of Acylation and Sulfonylation Reactions

ReactantReagentProduct
1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanoyl chloride, triethylamine(±)-N-(1,2-bis(3,4-dimethoxyphenyl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide mdpi.com
2-(3,4-dimethoxyphenyl)ethylamineAcyl chloridesN-acyl-2-(3,4-dimethoxyphenyl)ethylamine derivatives nih.gov

N-Alkylation and Quaternization Strategies

The nitrogen atom of the primary amine can be alkylated using various alkylating agents. N-alkylation can proceed in a stepwise manner to yield secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. For example, the N-alkylation of ethylenediamine (B42938) with alcohols can be catalyzed by metal oxides. researchgate.net The degree of N-alkylation can influence the properties of the resulting compounds. nih.gov

Quaternization involves the reaction of the tertiary amine with an alkyl halide, such as dimethyl sulfate (B86663), to form a quaternary ammonium salt. google.com This process can be carried out under solvent-free conditions at high temperatures. google.com

Formation of Imine and Schiff Base Derivatives

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically involves the formation of a carbinolamine intermediate, followed by dehydration to yield the imine. eijppr.com The formation of Schiff bases is often reversible and can be catalyzed by acids or bases. eijppr.com

The reaction of various amines with aldehydes can lead to the formation of a range of imine derivatives. rsc.orgbeilstein-journals.org For example, the reaction of 2-phenylethan-1-amine with an appropriate aldehyde can yield (E)-N-phenethyl-1-phenylmethanimine. beilstein-journals.org Schiff bases can exist in tautomeric forms, such as the phenol-imine and keto-amine forms, which can be stabilized by intramolecular hydrogen bonds. nih.gov

Aromatic Ring Modification and Functionalization

The diethoxy-substituted benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups onto the ring.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

The two ethoxy groups on the aromatic ring are ortho-, para-directing and activating substituents for electrophilic aromatic substitution reactions. This is due to the electron-donating resonance effect of the oxygen lone pairs, which stabilizes the arenium ion intermediate formed during the substitution at the ortho and para positions. libretexts.orgyoutube.com Therefore, electrophiles will preferentially add to the positions ortho and para to the ethoxy groups. The directing effects of multiple substituents must be considered to predict the regiochemical outcome of the substitution.

Halogenation and Subsequent Cross-Coupling Reactions of Derivatives

The aromatic ring can be halogenated using various reagents and methods. wku.edu The resulting aryl halides are versatile intermediates for further functionalization through cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of complex molecules. rsc.org

Oxidation and Reduction Pathways of the Aromatic System

The reactivity of the aromatic ring in this compound is strongly influenced by the two electron-donating ethoxy substituents. These groups increase the electron density of the benzene ring, making it susceptible to oxidation but also directing the outcome of reduction reactions.

Reduction: The classical method for reducing electron-rich aromatic rings is the Birch reduction. drpress.orgwikipedia.org This reaction employs an alkali metal (typically sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. drpress.orgwikipedia.org For aromatic ethers, the electron-donating alkoxy groups dictate the regioselectivity of the reduction. The reaction proceeds via the formation of a radical anion, which is protonated by the alcohol. masterorganicchemistry.com A second electron transfer followed by a final protonation yields a non-conjugated diene. masterorganicchemistry.com In the case of this compound, the ethoxy groups would direct the reduction to yield a 1,4-cyclohexadiene (B1204751) derivative where the saturated carbons are positioned to disrupt the aromaticity while keeping one double bond attached to an alkoxy group. youtube.com The reactivity of the arene in such metal-ammonia reductions is generally decreased by electron-donating groups, which may necessitate forcing conditions. lumenlearning.com

Oxidation: The electron-rich nature of the diethoxy-substituted ring makes it prone to oxidation. Chemical oxidation using potent radicals like hydroxyl (HO•) or sulfate (SO4•−) radicals can lead to several products. nih.gov Pathways include electrophilic addition of the radical to the ring, forming a hydroxycyclohexadienyl radical intermediate. nih.gov This intermediate can then be converted to a phenolic compound (hydroxylation of the ring) or undergo rearrangement and subsequent ring cleavage, yielding smaller aliphatic aldehydes and carboxylic acids. nih.gov Additionally, the benzylic position, though unsubstituted in the parent amine, is activated, and oxidation of related alkyl-substituted aromatics can occur at the side chain. libretexts.org Catalytic hydrogenation under harsh conditions (high pressure and temperature with catalysts like platinum or rhodium) can fully reduce the aromatic ring to a cyclohexane (B81311) derivative. lumenlearning.comlibretexts.org

Cleavage and Modification of Ether Linkages

The two ethoxy groups of this compound are ether linkages that can be cleaved under specific, typically harsh, acidic conditions. This reaction converts the aryl ethers into phenols, providing a route to polyhydroxylated phenethylamine (B48288) derivatives.

The most common reagents for ether cleavage are strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI). libretexts.orgpressbooks.pub The reaction mechanism begins with the protonation of the ether oxygen, converting it into a good leaving group (an alcohol). transformationtutoring.commasterorganicchemistry.com The halide anion (Br⁻ or I⁻) then acts as a nucleophile. For aryl alkyl ethers, the cleavage occurs via an Sₙ2 mechanism where the nucleophile attacks the less sterically hindered alkyl carbon, displacing the phenol (B47542). libretexts.orglibretexts.org The C(aryl)-O bond remains intact because sp²-hybridized carbons are resistant to nucleophilic substitution. masterorganicchemistry.com Therefore, treatment of this compound with excess HBr or HI would cleave the ethyl-oxygen bonds, yielding 2-(2,3-dihydroxyphenyl)ethan-1-amine and two equivalents of ethyl halide.

Another powerful reagent for cleaving aryl ethers is the Lewis acid boron tribromide (BBr₃). pearson.com The mechanism involves the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃. nih.govgvsu.edu This is followed by an intramolecular or intermolecular transfer of a bromide ion to the ethyl group, cleaving the C-O bond. gvsu.educore.ac.uk Subsequent hydrolysis of the resulting borate (B1201080) esters liberates the free phenols. researchgate.net This method is often preferred for its high efficiency under milder conditions compared to strong acids.

ReagentReaction TypeExpected Products from Ether Cleavage
Hydrobromic Acid (HBr)Sₙ2 Nucleophilic Substitution2-(2,3-Dihydroxyphenyl)ethan-1-amine, Bromoethane
Hydroiodic Acid (HI)Sₙ2 Nucleophilic Substitution2-(2,3-Dihydroxyphenyl)ethan-1-amine, Iodoethane
Boron Tribromide (BBr₃)Lewis Acid-Mediated Cleavage2-(2,3-Dihydroxyphenyl)ethan-1-amine, Tribromo(ethoxy)borane

Intramolecular Cyclization Reactions and Heterocycle Formation

The dual functionality of a primary amine and an activated aromatic ring makes this compound a valuable precursor for synthesizing nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions.

The Pictet-Spengler reaction is a fundamental transformation in organic synthesis for constructing the tetrahydroisoquinoline (THIQ) core. wikipedia.orgnumberanalytics.com The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution. wikipedia.orgthermofisher.com

For this compound, the reaction begins with the formation of a Schiff base (or imine) with the carbonyl compound. Under acidic conditions, this imine is protonated to form a highly electrophilic iminium ion. wikipedia.orgarkat-usa.org The electron-rich 2,3-diethoxyphenyl ring then acts as the nucleophile, attacking the iminium carbon to close the ring. The two ethoxy groups strongly activate the aromatic ring, facilitating this cyclization step, which typically occurs at the C-6 position, para to the 3-ethoxy group. mdpi.com Deprotonation restores aromaticity and yields the final 1-substituted-5,6-diethoxytetrahydroisoquinoline product. The reaction conditions for phenethylamines are generally harsher than for more nucleophilic systems like indoles, often requiring reflux with strong acids. wikipedia.org

The versatility of the Pictet-Spengler reaction allows for the synthesis of a wide array of substituted THIQs by varying the carbonyl component.

Carbonyl ReactantResulting C-1 SubstituentProduct Name (Systematic)
FormaldehydeHydrogen5,6-Diethoxy-1,2,3,4-tetrahydroisoquinoline
AcetaldehydeMethyl5,6-Diethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline
AcetoneDimethyl5,6-Diethoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline
Benzaldehyde (B42025)Phenyl5,6-Diethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

While not a direct precursor, this compound can be chemically modified to enable the synthesis of quinazolones and other heterocyclic systems. The synthesis of quinazolinones typically requires an anthranilic acid derivative or a 2-aminobenzamide. nih.govresearchgate.net

To synthesize a quinazolinone, the phenethylamine would first need to undergo a series of transformations. A plausible, albeit multi-step, route could involve:

Oxidation of the aromatic ring to introduce a carboxylic acid ortho to one of the ethoxy groups.

Nitration of the aromatic ring, followed by reduction to introduce an amino group, likely requiring careful control of regioselectivity.

A more common approach for quinazolinone synthesis starts with appropriately substituted anthranilic acid, which is acylated and then cyclized with an amine. nih.gov Converting this compound into such a precursor is not straightforward.

However, the primary amine of this compound can be used to construct other heterocycles. For instance, N-acylation of the amine with an α-keto acid, followed by intramolecular cyclization, could potentially lead to the formation of substituted lactams or other nitrogen heterocycles. Many synthetic methods for quinazolines and quinazolinones rely on the reaction of 2-aminobenzonitriles or 2-aminobenzamides with various electrophiles. organic-chemistry.orgnih.gov

The synthesis of other nitrogen heterocycles is also conceivable. For example, reaction with diketones or their equivalents could lead to the formation of substituted pyrroles or other five- and six-membered rings, leveraging the nucleophilicity of the primary amine.

Mechanistic Investigations in 2 2,3 Diethoxyphenyl Ethan 1 Amine Chemistry

Elucidation of Reaction Mechanisms for Key Synthetic Transformations

The synthesis of 2-(2,3-diethoxyphenyl)ethan-1-amine can be approached through several key transformations, primarily involving the formation of the diethyl ether linkages on the phenyl ring and the subsequent construction of the ethanamine side chain. The mechanisms for these steps are inferred from well-documented organic reactions.

One common pathway begins with a suitably substituted catechol or phenol (B47542) precursor. The diethyl ether groups are typically installed via the Williamson ether synthesis . This reaction proceeds via an SN2 mechanism where a phenoxide ion, generated by deprotonating the starting phenol with a base, acts as a nucleophile. It attacks an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide and forming the ether bond. For a molecule with two adjacent hydroxyl groups, this reaction would be carried out sequentially. The choice of solvent can significantly impact the reaction's regioselectivity, influencing the ratio of O-alkylation to undesired C-alkylation. rsc.org

Once the 2,3-diethoxybenzene core is formed, the ethanamine side chain is typically introduced. A prevalent method is the Henry reaction (nitroaldol condensation) , followed by reduction. researchgate.net

Step 1: The Henry Reaction. 2,3-Diethoxybenzaldehyde is reacted with nitromethane (B149229) in the presence of a base. The base abstracts a proton from nitromethane to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a β-nitro-alcohol. Subsequent dehydration yields the corresponding nitrostyrene (B7858105), 2-(2,3-diethoxyphenyl)-1-nitroethene.

Step 2: Reduction. The nitro group of the nitrostyrene is then reduced to an amine. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH4) in an ethereal solvent. wikipedia.org The mechanism involves the hydride transfer from the AlH4- complex to the nitro group, ultimately yielding the primary amine, this compound.

Alternative synthetic routes include the reduction of a corresponding phenylacetonitrile (B145931) derivative (2-(2,3-diethoxyphenyl)acetonitrile). orgsyn.org This reduction can be achieved through catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon, or with chemical reductants like LiAlH4. wikipedia.orgorgsyn.org Another approach involves the direct arylation of an aziridine (B145994), a modular method that allows for the installation of the aryl group in a single C-C bond-forming step. acs.org

Kinetic Studies of Reaction Rates and Intermediate Species Formation

Kinetic studies are essential for understanding reaction mechanisms in detail, allowing for the determination of rate laws, reaction orders, and the identification of rate-determining steps. For the synthesis of this compound, kinetic analysis would focus on the key bond-forming reactions.

In the Williamson ether synthesis step, kinetic monitoring could involve tracking the disappearance of the phenoxide precursor and the appearance of the ether product over time, typically using techniques like HPLC or GC-MS. acs.org The rate of reaction is expected to be first order with respect to both the phenoxide and the ethyl halide, consistent with an SN2 mechanism.

For the reduction of the nitrostyrene intermediate, kinetic studies would help in optimizing reaction conditions such as temperature and reactant concentrations. The formation of potential intermediates or side-products, such as hydroxylamines, could be monitored. researchgate.net A hypothetical kinetic study might investigate the effect of substrate concentration on the initial reaction rate, as illustrated in the table below.

This table illustrates a hypothetical kinetic experiment for the reduction of a nitrostyrene intermediate. The data suggests the reaction is first order in nitrostyrene and zero order in LiAlH₄ under these conditions, implying the reductant is in excess and not involved in the rate-determining step.

Transition State Modeling and Energy Profile Analysis for Critical Steps

Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level. Transition state modeling and energy profile analysis can elucidate the structures of short-lived intermediates and transition states that are difficult to observe experimentally. rsc.org

For the Williamson ether synthesis, quantum mechanical calculations can model the transition state of the SN2 reaction. rsc.orgsci-hub.se Such models would show the simultaneous formation of the carbon-oxygen bond and the breaking of the carbon-halogen bond. Energy profile analysis can also help explain the regioselectivity by comparing the activation energies for O-alkylation versus the competing C-alkylation pathway. The solvent's role in stabilizing or destabilizing these transition states can also be modeled, providing insight into why certain solvents favor one product over another. rsc.org

In the reduction of the nitrostyrene, computational modeling could map the potential energy surface for the hydride attack. This would help to understand the stereochemical outcome of the reaction if chiral centers were present. By calculating the energy barriers for different potential pathways, chemists can predict the most likely mechanism and identify which steps are kinetically most challenging.

Role of Catalysis in Mechanistic Pathways and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, higher efficiency, and improved selectivity. researchgate.net For the synthesis of this compound and related phenethylamines, various catalytic systems are employed.

In the synthesis of the ethanamine side chain, transition-metal catalysis offers powerful alternatives to traditional methods. For instance, a photoassisted Nickel-catalyzed cross-electrophile coupling between an aryl iodide and an alkyl aziridine can form the C-C bond directly. acs.org This method avoids the use of stoichiometric reductants and proceeds under mild conditions. acs.org The mechanistic pathway involves a catalytic cycle where the Ni(0) species undergoes oxidative addition to the aryl iodide, followed by a single electron transfer (SET) process involving a photocatalyst to activate the aziridine for ring-opening and subsequent reductive elimination of the phenethylamine (B48288) product. acs.org

Palladium-catalyzed reactions, such as hydroamination or C-H activation, are also prominent. acs.org Catalytic hydroamination involves the direct addition of an amine to an alkene (like a substituted styrene). The mechanism can involve the formation of a metal-hydride species which then inserts the alkene, followed by reductive elimination to give the amine product. acs.org The choice of ligand on the metal catalyst is critical for controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and, in asymmetric synthesis, the enantioselectivity. researchgate.netacs.org

The table below summarizes some catalytic methods applicable to phenethylamine synthesis.

Theoretical and Computational Studies of 2 2,3 Diethoxyphenyl Ethan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to exploring the electronic nature of a molecule. daneshyari.combohrium.com These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's chemical behavior. For a molecule such as 2-(2,3-Diethoxyphenyl)ethan-1-amine, DFT calculations would typically be performed using a functional like B3LYP or xB97XD with a suitable basis set (e.g., 6-311++G(2df,2pd)) to ensure accurate description of non-bonded interactions. daneshyari.comacs.org

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor. In this compound, the HOMO is expected to be localized primarily on the electron-rich diethoxy-substituted benzene (B151609) ring and the nitrogen atom of the amine group.

LUMO: This orbital represents the ability of a molecule to accept an electron. A lower LUMO energy suggests a better electron acceptor.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter for molecular stability and reactivity. researchgate.net A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. researchgate.net

For phenethylamine (B48288) derivatives, the HOMO-LUMO gap helps to quantify their electronic character and potential for interaction with biological targets. bohrium.com

Illustrative Data Table: Predicted FMO Properties

This table illustrates the type of data generated from a HOMO-LUMO analysis. The values are hypothetical and serve to demonstrate the concepts.

ParameterEnergy (eV)Description
EHOMO-5.85Energy of the highest occupied molecular orbital; relates to ionization potential.
ELUMO-0.25Energy of the lowest unoccupied molecular orbital; relates to electron affinity.
HOMO-LUMO Gap (ΔE)5.60ELUMO - EHOMO; indicates chemical stability and reactivity.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. nih.govlibretexts.org It plots the electrostatic potential onto the molecule's electron density surface.

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the oxygen atoms of the ethoxy groups and the lone pair of the nitrogen atom. researchgate.netavogadro.cc

Positive Potential (Blue): These regions are electron-poor and are favorable for nucleophilic attack. These are typically found around the hydrogen atoms, especially the hydrogens of the amine group. avogadro.cc

MEP maps are invaluable for predicting noncovalent interactions, such as hydrogen bonding, which are crucial for how a molecule like this might interact with a biological receptor. nih.govmdpi.com

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

The biological activity of flexible molecules like phenethylamines is highly dependent on their three-dimensional shape or conformation. acs.org

Conformational Analysis: This involves calculating the energy of the molecule as a function of the rotation around its single bonds (e.g., the bond between the ethylamine (B1201723) side chain and the phenyl ring). This analysis identifies the most stable, low-energy conformations. acs.org For phenethylamines, there is often a balance between extended (anti) and folded (gauche) conformations, with the latter being stabilized by interactions between the amine group and the phenyl ring. daneshyari.comacs.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of conformational flexibility. researchgate.net By simulating the molecule in a relevant environment (e.g., in water to mimic physiological conditions), MD can reveal how the molecule behaves, what conformations are most populated, and how it might interact with other molecules, such as a receptor binding site. biomolther.orgnih.gov Such simulations on derivatives can elucidate how different substituents affect the molecule's stability and preferred shape. researchgate.net

Spectroscopic Property Predictions (e.g., Advanced NMR, IR, UV-Vis)

Computational methods can predict various types of spectra, which is a powerful way to validate experimental findings and aid in structure elucidation. bohrium.com

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the 1H and 13C NMR chemical shifts of a molecule. acs.orgnih.gov By comparing the calculated spectrum with the experimental one, researchers can confirm the molecular structure. acs.orgnih.gov For this compound, this would involve predicting the distinct signals for the aromatic protons, the ethylamine chain protons, and the protons of the two non-equivalent ethoxy groups.

IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. bohrium.com This allows for the assignment of specific vibrational modes (e.g., N-H stretching, C-O stretching, aromatic C-H bending) to the observed experimental bands.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies, which correspond to absorption maxima (λmax) in a UV-Vis spectrum. researchgate.net For a substituted benzene like this compound, TD-DFT can predict the absorption bands arising from π→π* transitions within the aromatic ring. ajchem-a.com

Illustrative Data Table: Predicted 13C NMR Chemical Shifts

This table shows a hypothetical comparison between experimental and DFT-calculated chemical shifts, illustrating how computational data is used for structural assignment.

Carbon AtomExperimental δ (ppm)Calculated δ (ppm)Assignment
C1148.5149.1Aromatic C-O
C2147.2147.8Aromatic C-O
C3124.1124.5Aromatic C-H
C4121.0121.3Aromatic C-H
C5113.5113.9Aromatic C-H
C6128.8129.2Aromatic C-CH2
C742.142.5-CH2-N
C835.435.9Ar-CH2-
C9, C1164.364.8-O-CH2-
C10, C1214.815.1-CH3

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Attributes

QSPR is a computational method that attempts to find a statistical relationship between the structural or physicochemical properties of a series of compounds and a specific property of interest. frontiersin.org

For a class of compounds like phenethylamine derivatives, a QSPR model could be developed to predict a chemical attribute like lipophilicity (logP), which is crucial for a molecule's ability to cross cell membranes. nih.gov The model would be built by calculating a large number of "molecular descriptors" (numerical values that encode structural, electronic, or topological features) for a set of known phenethylamines. Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links these descriptors to the measured logP values. nih.gov This resulting equation could then be used to predict the logP of new, unsynthesized compounds like this compound, guiding the design of molecules with desired properties.

Role of 2 2,3 Diethoxyphenyl Ethan 1 Amine As a Synthetic Intermediate and Building Block

Precursor in the Synthesis of Complex Organic Molecules

The 2-(2,3-diethoxyphenyl)ethan-1-amine molecule serves as a valuable precursor for creating more elaborate organic structures due to its inherent reactivity. The primary amine group is a key functional handle for building molecular complexity. For instance, it can be acylated to form amides, a common linkage in many larger molecules.

Research on structurally related compounds, such as 2-(3,4-dimethoxyphenyl)ethylamine, demonstrates this principle. In one study, a series of acyl derivatives of this amine were synthesized to create N-acylamides. nih.gov This involved reacting the amine with various carboxylic acids or their derivatives. A notable example from this research was the synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylaminoacetamide hydrochloride. nih.gov This transformation highlights how the basic phenethylamine (B48288) skeleton can be elaborated into more complex amide-containing molecules.

Furthermore, the phenethylamine core is integral to the synthesis of isoquinoline (B145761) alkaloids and their analogs. While not directly involving the title compound, the synthesis of N-[2-(3,4-dimethoxyphenyl)-2-(phenylsulfanyl)ethyl]-2-(2-fluorophenyl)acetamide shows how a substituted phenethylamine can be an intermediate for isoquinoline fluorine analogues. nih.gov Such synthetic pathways underscore the potential of this compound as a starting material for heterocyclic chemistry.

The table below summarizes key properties of the title compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₉NO₂
Molecular Weight 209.29 g/mol
CAS Number 408353-03-7 nih.gov
Structure A benzene (B151609) ring substituted with two adjacent ethoxy groups and an ethylamine (B1201723) side chain.

Scaffold for Natural Product Analogs and Related Polycyclic Systems

The structural framework of this compound makes it a suitable scaffold for constructing analogs of natural products and other polycyclic systems. The concept of using readily available, structurally diverse building blocks is central to modern drug discovery and chemical biology. nih.gov Phenethylamines, as a class, are recognized as versatile scaffolds for this purpose. biosynth.com

Synthetic strategies often focus on transforming simple starting materials into complex, three-dimensional structures that mimic the frameworks of bioactive natural products. researchgate.net For example, research has demonstrated the synthesis of novel spiro scaffolds inspired by histrionicotoxins, using amine-containing building blocks. nih.gov These syntheses often employ key reactions like ring-closing metathesis or intramolecular cyclizations to form the desired polycyclic systems. nih.gov

Another relevant approach is the synthesis of polycyclic hetero-fused systems. For instance, new methods have been developed to create polycyclic 7-deazapurine heterocycles, which are important in medicinal chemistry. nih.gov These syntheses can involve steps like C-H functionalization and cross-coupling reactions, followed by cyclization to build the fused ring system. nih.gov The amine and phenyl ring of this compound provide the necessary functional groups to potentially engage in similar synthetic sequences, serving as the foundational piece for building complex heterocyclic structures.

Applications in Ligand Synthesis for Organometallic Catalysis

In the field of organometallic chemistry, ligands play a crucial role in modulating the properties of metal catalysts. Electron-rich, chelating ligands are particularly important for promoting key steps in catalytic cycles. nih.gov Bidentate ligands, which can bind to a metal center through two donor atoms, are highly valued.

While the this compound molecule contains potential donor atoms (the nitrogen of the amine and potentially the oxygen atoms of the ethoxy groups), a review of available scientific literature does not indicate its specific application in the synthesis of ligands for organometallic catalysis. The synthesis of effective ligands often requires specific structural features to achieve the desired chelation and electronic properties. For example, 1,2-bis(dialkylphosphino)ethanes are a well-known class of powerful chelating ligands used in various catalytic transformations, but their synthesis follows a distinct pathway not typically starting from phenethylamines. nih.gov

Polymer and Material Science Applications

The incorporation of functional monomers into polymers is a key strategy for developing new materials with tailored properties. Monomers containing amine groups can be used to synthesize polymers like polyamides or can be incorporated to introduce specific functionalities such as basicity, hydrophilicity, or sites for post-polymerization modification.

However, based on a review of current scientific literature, there are no documented applications of this compound as a monomer in the synthesis of functional polymers or in other areas of material science. The suitability of a compound as a monomer depends on factors such as its reactivity under polymerization conditions, its stability, and the properties it imparts to the resulting polymer. At present, the use of this specific compound in polymer chemistry has not been reported.

Advanced Analytical Methodologies for Characterizing 2 2,3 Diethoxyphenyl Ethan 1 Amine and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of 2-(2,3-diethoxyphenyl)ethan-1-amine and the identification of potential impurities. nih.gov Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments. nih.gov This high resolving power is critical for distinguishing between compounds with very similar nominal masses but different elemental formulas, a common challenge in the analysis of complex organic molecules.

In the context of this compound, HRMS can unequivocally confirm its molecular formula (C₁₂H₁₉NO₂). The technique is typically coupled with a separation method like liquid chromatography (LC) or gas chromatography (GC), creating powerful hyphenated techniques such as LC-HRMS or GC-HRMS. nih.govnih.gov These approaches allow for the separation of the target compound from any impurities present in the sample before they enter the mass spectrometer.

Impurity Profiling:

A significant application of HRMS is in impurity profiling, which involves the detection, identification, and quantification of process-related impurities and degradation products. nih.govijnrd.org The high sensitivity and accuracy of HRMS enable the detection of trace-level impurities that might otherwise go unnoticed. ijnrd.org By analyzing the fragmentation patterns of both the main compound and any co-eluting substances, chemists can deduce the structures of impurities, providing valuable insights into the synthesis process and potential degradation pathways. nih.gov For instance, in the analysis of related phenethylamines, LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) has been successfully used to elucidate the structures of novel psychoactive substances by comparing their fragmentation patterns with known derivatives. nih.gov

Table 1: Illustrative HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₁₉NO₂
Exact Mass (Calculated)209.1416
Observed [M+H]⁺ (Hypothetical)210.1489
Mass Accuracy (ppm) (Hypothetical)< 5 ppm
Common Fragmentation PathwaysLoss of the ethylamine (B1201723) side chain, cleavage of ether bonds

This table is for illustrative purposes. Actual observed masses and fragmentation will depend on the specific instrument and conditions used.

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structural Elucidation (e.g., 2D NMR)

While HRMS provides information about the elemental composition and connectivity of fragments, Nuclear Magnetic Resonance (NMR) spectroscopy offers a detailed map of the molecular structure. One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of hydrogen and carbon atoms in the molecule. However, for complex structures like this compound and its derivatives, 1D NMR spectra can become crowded and difficult to interpret definitively.

This is where multi-dimensional NMR techniques, particularly 2D NMR, become invaluable. harvard.edu 2D NMR experiments spread the NMR signals across two frequency dimensions, revealing correlations between different nuclei. harvard.edu This helps to resolve overlapping signals and establish connectivity between atoms, providing a much clearer picture of the molecular architecture. rsc.org

Common 2D NMR experiments used for structural elucidation include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This is crucial for tracing out the spin systems within the molecule, such as the ethyl groups and the ethanamine side chain. rsc.org

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms. This experiment is essential for assigning the carbon signals in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity between different functional groups, for example, linking the protons of the ethyl groups to the carbons of the phenyl ring through the ether linkages.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close to each other in space, regardless of whether they are bonded. This provides information about the three-dimensional conformation of the molecule in solution. harvard.edu

By combining the information from these various 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in this compound and its derivatives can be achieved. researchgate.net

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Type¹H Chemical Shift (ppm) (Expected Range)¹³C Chemical Shift (ppm) (Expected Range)
Aromatic Protons6.8 - 7.2110 - 150
-OCH₂- (Ethoxy)3.9 - 4.263 - 65
-CH₂- (Ethylamine)2.7 - 3.240 - 45
-CH₃ (Ethoxy)1.3 - 1.514 - 16
-NH₂Variable (depends on solvent and concentration)-

Note: These are general expected ranges and actual chemical shifts can vary based on the solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure Determination of Derivatives

While NMR provides detailed structural information in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is particularly valuable for establishing the absolute stereochemistry of chiral derivatives and for understanding intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

The process involves growing a single, high-quality crystal of the compound of interest. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected. By analyzing the positions and intensities of the diffracted X-ray beams, a detailed electron density map of the molecule can be constructed. From this map, the precise coordinates of each atom in the crystal can be determined, providing a highly accurate and detailed molecular structure.

For derivatives of this compound, X-ray crystallography can provide invaluable information on:

Conformation: The exact spatial arrangement of the diethoxyphenyl group relative to the ethanamine side chain.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular Interactions: How individual molecules pack together in the crystal, revealing details about hydrogen bonding and other non-covalent interactions that influence the physical properties of the solid.

Although obtaining suitable crystals can be a challenging step, the unparalleled detail provided by X-ray crystallography makes it a powerful tool for the unambiguous structural determination of novel derivatives. researchgate.net

Advanced Chromatographic Techniques for Separation Science and Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are fundamental to the separation and purity assessment of this compound. libretexts.org High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two of the most commonly employed methods. ijnrd.org

High-Performance Liquid Chromatography (HPLC):

HPLC is a highly efficient separation technique that utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. nih.gov By carefully selecting the stationary phase, mobile phase composition, and other parameters, it is possible to achieve excellent separation of the target compound from any impurities. nih.gov

For purity assessment, a sample of this compound is injected into the HPLC system. The output, known as a chromatogram, shows peaks corresponding to the different components of the sample. The area of each peak is proportional to the concentration of that component. researchgate.net A pure sample will ideally show a single, sharp peak. The presence of additional peaks indicates the presence of impurities, and their percentage can be quantified. researchgate.net HPLC methods can be developed to be stability-indicating, meaning they can separate the parent compound from its degradation products. nih.gov

Table 3: Typical HPLC Parameters for the Analysis of Phenethylamines

ParameterTypical Conditions
ColumnC18 reverse-phase
Mobile PhaseA mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile (B52724) or methanol)
DetectionUV-Vis Diode Array Detector (DAD)
Flow Rate0.5 - 1.5 mL/min
Injection Volume5 - 20 µL

Thin-Layer Chromatography (TLC):

TLC is a simpler, faster, and less expensive chromatographic technique that is often used for rapid purity checks and to monitor the progress of chemical reactions. libretexts.orgrsc.org In TLC, a small spot of the sample is applied to a plate coated with a thin layer of adsorbent material, such as silica (B1680970) gel. rsc.org The plate is then placed in a developing chamber containing a suitable solvent (mobile phase). As the solvent moves up the plate by capillary action, it carries the components of the sample at different rates, leading to their separation. libretexts.org

The purity of this compound can be quickly assessed by observing the number of spots on the developed TLC plate. libretexts.org A single spot suggests a pure compound, while multiple spots indicate the presence of impurities. rsc.org The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be used for identification purposes when compared to a standard. rsc.org

Future Research Directions and Emerging Opportunities in 2 2,3 Diethoxyphenyl Ethan 1 Amine Chemistry

Development of Chemo- and Regioselective Transformations of the Compound

The functional group array of 2-(2,3-diethoxyphenyl)ethan-1-amine, comprising a primary amine, an ethyl chain, and a di-substituted aromatic ring, offers multiple sites for chemical modification. Future research will likely focus on developing highly chemo- and regioselective transformations to precisely functionalize this molecule.

Selective N-Functionalization: The primary amine is a key handle for introducing a wide range of functionalities. Research into selective mono- and di-alkylation, acylation, and sulfonylation will be crucial for creating libraries of derivatives. Dynamic kinetic resolution using palladium nanoparticles as a racemization catalyst, combined with lipase-catalyzed acylation, presents a promising strategy for the stereoselective functionalization of the amine group. mdpi.com

Aromatic Ring Functionalization: The 2,3-diethoxy-substituted phenyl ring presents challenges and opportunities for regioselective C-H activation and functionalization. Developing catalytic systems that can selectively introduce substituents at the 4-, 5-, or 6-positions of the aromatic ring would significantly expand the accessible chemical space. Palladium-catalyzed C-H coupling of benzoic acids and aliphatic aziridines, while not directly applicable, points towards the potential of directed C-H activation strategies. acs.org

Side-Chain Modification: While less explored, the ethyl side-chain offers another point for modification. Future work could investigate selective oxidation or the introduction of substituents at the benzylic position, although this remains a synthetic challenge.

A summary of potential selective transformations is presented in the table below.

Reaction Type Target Site Potential Reagents/Catalysts Expected Outcome
N-AlkylationPrimary AmineAlkyl halides, Reductive aminationMono- or di-alkylated amines
N-AcylationPrimary AmineAcyl chlorides, AnhydridesAmide derivatives
N-SulfonylationPrimary AmineSulfonyl chloridesSulfonamide derivatives
C-H ActivationAromatic RingPalladium, Rhodium, or Copper catalystsIntroduction of new functional groups on the phenyl ring
Benzylic OxidationEthyl Side-ChainOxidizing agentsCarbonyl or hydroxyl functionalization

Exploration of Novel and Efficient Synthetic Methodologies

While established methods for synthesizing phenethylamines exist, there is a continuous drive to develop more efficient, sustainable, and versatile synthetic routes. acs.org For this compound, future research could focus on the following areas:

Catalytic Reductive Amination: Improving upon the classical reductive amination of the corresponding phenylacetone (B166967) derivative (2,3-diethoxyphenyl)acetone is a key area. mdpi.com This includes the development of new, highly efficient, and stereoselective catalysts, potentially including biocatalysts like ω-transaminases. mdpi.com The use of cheaper and more environmentally friendly reducing agents is also a priority. mdpi.com

Cross-Coupling Strategies: The development of novel cross-coupling reactions offers a modular approach to synthesizing substituted phenethylamines. A photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and aryl iodides has been reported for the synthesis of β-phenethylamine scaffolds. acs.org Adapting such methods for the synthesis of this compound from readily available precursors would be a significant advancement.

Flow Chemistry and Process Optimization: Implementing continuous flow synthesis for the production of this compound could offer advantages in terms of safety, scalability, and reproducibility.

The table below outlines some novel synthetic approaches.

Synthetic Strategy Key Precursors Potential Advantages
Biocatalytic Reductive Amination(2,3-Diethoxyphenyl)acetone, Ammonia (B1221849)High stereoselectivity, Mild reaction conditions
Nickel-Catalyzed Cross-Coupling2,3-Diethoxyiodobenzene, Protected aziridine (B145994)Modularity, Functional group tolerance
Flow SynthesisOptimized batch reaction precursorsImproved safety, Scalability, Consistency

Integration into Multicomponent Reaction Sequences

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid construction of complex molecules from simple starting materials in a single step. nih.gov The primary amine functionality of this compound makes it an ideal component for various MCRs.

Ugi and Passerini Reactions: this compound can serve as the amine component in the Ugi four-component reaction (U-4CR) and related MCRs. nih.govyoutube.comnih.gov This would allow for the one-pot synthesis of diverse peptide-like scaffolds incorporating the 2,3-diethoxyphenyl moiety. The reaction involves an aldehyde or ketone, an isocyanide, a carboxylic acid, and an amine. youtube.com

Other MCRs: Exploration of other MCRs, such as those involving carbon disulfide and sulfoxonium ylides, could lead to the synthesis of novel heterocyclic structures. organic-chemistry.org

The integration of this compound into MCRs is a promising avenue for generating molecular diversity and accessing complex molecular architectures.

Multicomponent Reaction Other Components Resulting Scaffold
Ugi ReactionAldehyde/Ketone, Isocyanide, Carboxylic Acidα-Acylamino carboxamide derivatives
Passerini Reaction (as a modified component)Aldehyde/Ketone, Isocyanideα-Acyloxy carboxamide derivatives (requires modification of the amine)
CS2-based MCRCarbon Disulfide, Sulfoxonium Ylideβ-Keto dithiocarbamates or thiazolidine-2-thiones

Potential for Functional Material Applications (non-biological)

While phenethylamines are well-known for their biological activity, their derivatives also hold potential for applications in materials science. nih.gov The specific substitution pattern of this compound could impart unique properties to polymers and other functional materials.

Polymer Chemistry: The primary amine can be used as a monomer or a modifying agent in the synthesis of polymers. For example, it could be incorporated into polyamides, polyimides, or epoxy resins to tune their thermal, mechanical, and optical properties.

Organic Electronics: The electron-rich diethoxyphenyl group suggests potential for use in organic electronic materials. Derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs).

Supramolecular Chemistry: The ability of the amine group to form hydrogen bonds and the potential for π-π stacking of the aromatic ring make this compound an interesting building block for the construction of supramolecular assemblies with defined architectures and functions.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), is an increasingly powerful tool for understanding and predicting chemical reactivity. nih.govnih.gov

Reaction Mechanism and Selectivity: DFT calculations can be employed to elucidate the mechanisms of various transformations of this compound. This understanding can guide the rational design of catalysts and reaction conditions to achieve desired chemo- and regioselectivity.

Predicting Material Properties: Computational modeling can be used to predict the electronic and optical properties of polymers and other materials derived from this compound. This can help to screen potential candidates for specific applications before undertaking extensive synthetic work.

Structure-Property Relationships: By systematically studying a range of virtual derivatives, computational methods can help to establish structure-property relationships, providing valuable insights for the design of new molecules with tailored functionalities.

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